molecular formula C12H14N2 B1651653 2-(Quinolin-5-yl)propan-2-amine CAS No. 1314643-71-4

2-(Quinolin-5-yl)propan-2-amine

Cat. No. B1651653
M. Wt: 186.25
InChI Key: FNUFBAHSOHLNJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinolines .

One specific example is the Combes/Conrad–Limpach quinoline synthesis , which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-5-yl)propan-2-amine consists of a quinoline ring fused with an isopropylamine group. The nitrogen atom in the quinoline ring contributes to its biological activity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including condensations, cyclizations, and functional group transformations. For instance, it can undergo Doebner–von Miller reactions to yield quinoline derivatives .

properties

IUPAC Name

2-quinolin-5-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-12(2,13)10-6-3-7-11-9(10)5-4-8-14-11/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUFBAHSOHLNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C2C=CC=NC2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286083
Record name 5-Quinolinemethanamine, α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-5-yl)propan-2-amine

CAS RN

1314643-71-4
Record name 5-Quinolinemethanamine, α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314643-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinemethanamine, α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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